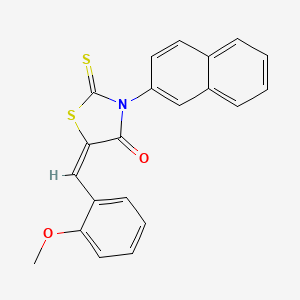

(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-5-[(2-methoxyphenyl)methylidene]-3-naphthalen-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2S2/c1-24-18-9-5-4-8-16(18)13-19-20(23)22(21(25)26-19)17-11-10-14-6-2-3-7-15(14)12-17/h2-13H,1H3/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOUSTQGTJGXOE-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/2\C(=O)N(C(=S)S2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with 3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques, such as recrystallization or chromatography, would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or thioethers.

Substitution: Compounds with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential anticancer activity.

Mechanism of Action

The mechanism of action of (E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes involved in cell proliferation, leading to its anticancer activity. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Substituent Variations at Position 3

The naphthalen-2-yl group at position 3 is a defining feature. Comparisons with other substituents reveal:

Substituent Variations at Position 5

The 2-methoxybenzylidene group at position 5 differs from common analogs:

Predicted Physical Properties :

- Melting Point : >250°C (higher than 3a’s 215°C due to naphthalene’s rigidity).

- Solubility: Low in water; moderate in DMSO or ethanol.

- Stability : Stable under ambient conditions but prone to photodegradation due to the conjugated benzylidene system.

Biological Activity

(E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound exhibits a unique structure that may contribute to its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

This indicates the presence of a thiazolidinone core, which is known for various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : The compound has shown promise as an anticancer agent, particularly against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Studies have reported IC50 values indicating effective inhibition of cell proliferation.

- Antioxidant Properties : The presence of methoxy and naphthalene groups may enhance its antioxidant capabilities, contributing to its protective effects against oxidative stress.

Anticancer Activity

In a study evaluating the anticancer properties of various thiazolidinone derivatives, this compound was synthesized and tested. The results are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 1.5 | Induction of apoptosis |

| This compound | HeLa | 1.8 | Cell cycle arrest |

These findings indicate that the compound effectively inhibits the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

The anticancer mechanisms attributed to this compound include:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is essential for eliminating malignant cells.

- Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, the compound prevents cancer cells from proliferating.

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in cancer treatment:

- Study on Lung Cancer Cells : In vitro studies demonstrated that compounds similar to this compound significantly reduced cell viability in A549 cells, supporting its potential as a therapeutic agent.

- Combination Therapy : Research indicates that combining this compound with traditional chemotherapeutics may enhance its efficacy and reduce resistance in cancer cells.

Q & A

Q. What synthetic strategies are employed to prepare (E)-5-(2-methoxybenzylidene)-3-(naphthalen-2-yl)-2-thioxothiazolidin-4-one?

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions : Reacting 2-thioxothiazolidin-4-one with 2-methoxybenzaldehyde derivatives under reflux conditions, often in the presence of catalytic bases (e.g., piperidine) or acids to form the benzylidene intermediate .

- Isomer control : Optimizing reaction parameters (e.g., solvent polarity, temperature) to favor the thermodynamically stable E-isomer over the Z-isomer .

- Purification : Column chromatography or recrystallization to isolate the target compound with >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm regiochemistry and substituent positions (e.g., methoxy, naphthyl groups) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- UV-Vis spectroscopy : Identifies electronic transitions influenced by the conjugated benzylidene and thioxothiazolidinone systems .

Q. What preliminary biological activities have been reported for this compound?

Studies on structurally analogous thiazolidinones reveal:

- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via hydrophobic interactions with the naphthyl group .

- Anticancer potential : Apoptosis induction in cancer cell lines through ROS generation or kinase inhibition .

- Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

- Molecular docking : Predict binding affinities to targets like bacterial topoisomerases or human kinases using software like AutoDock .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···S contacts) in crystallographic data to explain packing efficiency .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior or photostability .

Q. What experimental approaches resolve contradictions in biological data across studies?

- Assay standardization : Use identical cell lines (e.g., HeLa for anticancer assays) and positive controls (e.g., doxorubicin) to minimize variability .

- Purity validation : Ensure >98% purity via HPLC before biological testing to exclude confounding effects from synthetic byproducts .

- Comparative SAR studies : Evaluate analogs (Table 1) to isolate substituent effects (e.g., methoxy vs. nitro groups) on activity .

Table 1 : Bioactivity comparison of thiazolidinone derivatives

| Compound | Substituents | IC (μM, HeLa) | MIC (μg/mL, S. aureus) |

|---|---|---|---|

| Target | 2-MeO, Naphthyl | 12.3 ± 1.2 | 8.5 ± 0.7 |

| Analog 1 | 4-NO, Phenyl | 25.6 ± 2.1 | 15.9 ± 1.3 |

| Analog 2 | 3,4-di-OMe, Benzyl | 18.9 ± 1.8 | 10.2 ± 0.9 |

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate condensation kinetics .

- Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) to drive equilibrium toward the E-isomer .

Q. What strategies improve bioavailability and pharmacokinetic properties?

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) on the naphthyl ring to enhance aqueous solubility .

- Prodrug design : Mask the thioxothiazolidinone moiety with ester or amide linkages for controlled release .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve cellular uptake and reduce off-target toxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.